8-Cyclopropyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a methyl group attached to the quinoline core, makes it an interesting compound for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another method is the Pfitzinger reaction, which involves the reaction of isatin derivatives with ketones in the presence of a base. This method can be adapted to introduce the cyclopropyl and methyl groups into the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed for the efficient synthesis of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Cyclopropyl-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 8-Cyclopropyl-2-methylquinoline, known for its wide range of biological activities.
2-Methylquinoline: A simpler derivative with a methyl group attached to the quinoline core.
8-Cyclopropylquinoline: A derivative with a cyclopropyl group attached to the quinoline core.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-cyclopropyl-2-methylquinoline |
InChI |
InChI=1S/C13H13N/c1-9-5-6-11-3-2-4-12(10-7-8-10)13(11)14-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
WYCWRVONWSEAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C3CC3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.